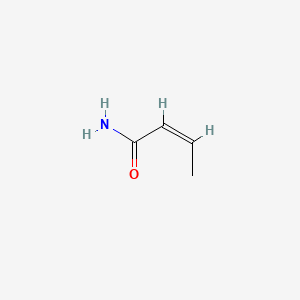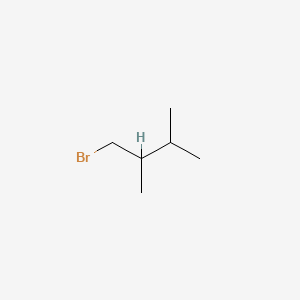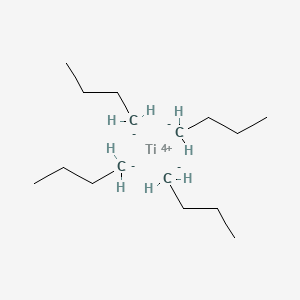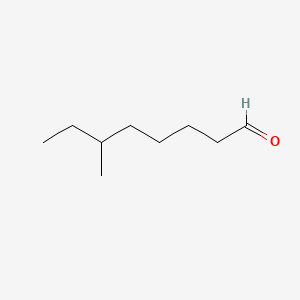
cis-2-Butenoic acid amide
Vue d'ensemble
Description
“Cis-2-Butenoic acid amide” is a chemical compound with the formula C4H7NO . It is also known as the cis isomer of crotonic acid . The compound has a molecular weight of 85.1045 .
Synthesis Analysis
Amides can be synthesized through various methods. One common method is the nucleophilic acyl substitution of acyl halides (or anhydrides) with amines . Another method involves the partial hydrolysis of nitriles . A third method uses a dehydrating reagent, such as DCC . A specific method for synthesizing cis-2-Butenoic acid amide is not mentioned in the sources, but these general methods for amide synthesis could potentially be applied.Molecular Structure Analysis
The molecular structure of cis-2-Butenoic acid amide can be represented by the InChI string: InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2- . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving cis-2-Butenoic acid amide are not mentioned in the sources, reactions of similar compounds, such as crotonic acid, are described. For example, crotonic acid can convert into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, crotonic acid converts to 2,3-dihalobutyric acids .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-2-Butenoic acid amide include a molecular weight of 85.1045 . Other properties such as density, boiling point, and melting point are not provided in the sources .Applications De Recherche Scientifique
1. Amide Isomerization
Cis-2-butenoic acid amide is involved in the study of nucleophilic catalysis of amide isomerization. This process, where a tetrahedral intermediate disrupts amide resonance, facilitates rotation about the C-N bond, providing insights into physical organic chemistry (Cox, Wack, & Lectka, 1999).
2. Steric Factors in Isomerization
Research has explored the role of steric factors in the cis/trans isomerization of amide bonds in secondary amides. This is crucial in biological and synthetic processes, with implications in enzymatic hydrolysis and synthetic medicinal chemistry (Thakkar, Svendsen, & Engh, 2018).
3. Nickel-Catalyzed Diarylation
Cis-2-butenoic acid amide derivatives have been used in nickel-catalyzed conjunctive cross-coupling reactions. This method, utilizing an electron-deficient olefin ligand, highlights the potential for regiocontrolled diarylation directed by a native amide functional group (Derosa et al., 2018).
4. Inhibition of Peptidylglycine Hydroxylase
Studies have indicated that derivatives of cis-2-butenoic acid, like 4-phenyl-3-butenoic acid, can inhibit peptidylglycine hydroxylase. This enzyme is crucial in the production of amidated peptides, with implications in biochemistry and pharmacology (Bradbury, Mistry, Roos, & Smyth, 1990).
5. Heat Effects on Cis- and Trans-Crotonic Acids
Research into the thermal cis–trans equilibration of cis- and trans-crotonic acids (2-butenoic acids) provides insights into chemical reactions and transformations at various temperatures, relevant to chemistry and material science (Hocking, 1972).
6. Conformational Alteration by Acids
The acid-induced conformational alteration of cis-preferential aromatic amides has been studied, revealing changes from cis to trans conformation. This research is significant in the field of molecular chemistry and material science (Okamoto et al., 2011).
Propriétés
IUPAC Name |
(Z)-but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Butenoic acid amide | |
CAS RN |
31110-30-2 | |
| Record name | cis-2-Butenoic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031110302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)



![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)



![1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one](/img/structure/B3051045.png)
![(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3051046.png)

